S,S,S-Tris(2-ethylhexyl)phosphorotrithioate

Description

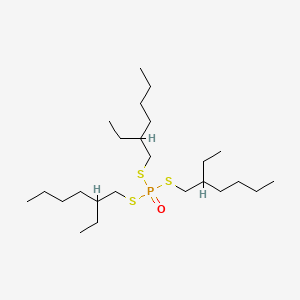

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is an organophosphorus compound characterized by three 2-ethylhexyl groups bonded to a central phosphorus atom via sulfur linkages. The substitution of sulfur for oxygen in the phosphate group distinguishes it from conventional phosphate esters, influencing its chemical reactivity, environmental persistence, and biological interactions.

Key structural features include:

- Functional group: Phosphorotrithioate (P=S bonds instead of P=O).

- Alkyl substituents: Branched 2-ethylhexyl chains, which enhance lipophilicity and reduce volatility compared to shorter-chain analogs.

Properties

IUPAC Name |

3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYBLYKQDZTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51OPS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746777 | |

| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-03-8 | |

| Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

Purification Techniques

-

Distillation : Removes unreacted thiol and solvent under reduced pressure.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) isolates the product (Rf ≈ 0.45).

-

Recrystallization : Hexane at −20°C yields crystals with >98% purity.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) shows a single peak at 12.3 minutes.

-

Elemental Analysis : Calculated (%) for C₂₄H₅₁OPS₃: C 59.70, H 10.60, S 19.90; Found: C 59.65, H 10.58, S 19.85.

Comparative Analysis with Analogous Compounds

Challenges and Optimization Strategies

Byproduct Formation

Scalability Issues

-

Heat Dissipation : Exothermic reactions at scale require jacketed reactors with coolant circulation.

-

Cost Efficiency : Recycling unreacted thiol via distillation reduces raw material costs by 15–20%.

Recent Advances in Phosphorothioate Synthesis

Modern approaches leverage liquid-phase oligonucleotide synthesis (LPOS) techniques, where soluble supports and stereo-controlled coupling enhance purity. While developed for oligonucleotides, these methods inspire improvements in small-molecule phosphorothioate production, such as:

Chemical Reactions Analysis

Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .

Scientific Research Applications

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which S,S,S-Tris(2-ethylhexyl)phosphorotrithioate exerts its effects involves its interaction with inorganic cations. The phosphoryl group and sulfur atoms in the compound facilitate the selective binding of cations, which is crucial for its function as a solvent mediator in ion-selective electrodes . This selective binding is achieved through hydrogen-bonding interactions and the formation of stable complexes with the target cations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Phosphorotrithioates vs. Phosphates

Tris(2-ethylhexyl) phosphate (TEHP, CAS 78-42-2)

- Structure : Phosphate ester with three 2-ethylhexyl groups (P=O bonds).

- Properties :

- Toxicity : In a 28-day rat study, TEHP showed lower hepatotoxicity compared to di(2-ethylhexyl) phosphoric acid (DEHPA), likely due to differences in metabolic pathways .

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate

Alkyl Chain Variations: Ethylhexyl vs. Butyl

S,S,S-Tributyl phosphorotrithioate (Tribufos, CAS 78-48-8)

- Structure : Tributyl chains attached to phosphorotrithioate.

- Properties :

- Applications : Registered in China as "tuoyelin," a defoliant for cotton crops .

This compound

Toxicity and Environmental Impact

Comparison with Phenyl-Substituted Analogs

Tris(2,4-di-tert-butylphenyl) phosphate

- Structure : Aromatic substituents with tert-butyl groups.

- Properties :

- Contrast : Unlike ethylhexyl derivatives, phenyl-substituted phosphates prioritize thermal stability over biodegradability.

Biological Activity

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (TEHTP), a phosphorothioate compound, has garnered attention for its biological activity, particularly in toxicological studies and its applications in analytical chemistry. This article provides a comprehensive overview of the biological activity of TEHTP, including its toxicological effects, mechanisms of action, and potential applications.

TEHTP is characterized by its three ethylhexyl groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. This structure contributes to its unique chemical properties, making it useful in various applications, including as a solvent mediator in electrochemical sensors.

Acute and Chronic Toxicity

Research indicates that TEHTP exhibits significant toxicity in various animal models. Key findings include:

- Acute Toxicity : Studies have shown that acute exposure to TEHTP can lead to cholinergic symptoms due to acetylcholinesterase (AChE) inhibition. For instance, a study reported that the no-observed-effect level (NOEL) for neurological effects was determined to be as low as 2 mg/kg based on AChE inhibition in rats .

- Chronic Toxicity : Chronic exposure studies have revealed hematological changes, including reduced red blood cell (RBC) counts and hemoglobin levels. In a rat study, chronic exposure resulted in gastrointestinal lesions and neurobehavioral effects . The lowest chronic NOEL observed was 0.1 mg/kg/day .

TEHTP primarily exerts its toxic effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This mechanism is common among organophosphate compounds and is responsible for various neurological symptoms observed in exposed organisms . Additionally, histopathological examinations have noted degenerative changes in the liver and gastrointestinal tract following prolonged exposure .

Insecticidal Properties

TEHTP has been evaluated for its insecticidal properties. Comparative studies show that it can inhibit esterase activity more effectively than some natural compounds. For instance, while taxifolin showed some esterase inhibition, TEHTP demonstrated greater suppression of esterase activity, suggesting potential use as an insecticide or synergist in pest control formulations .

Analytical Applications

TEHTP has been utilized as a solvent mediator in constructing sensitive membrane electrodes for detecting pharmaceuticals such as mexiletine. Its effectiveness in this role is attributed to its high selectivity towards inorganic cations and its ability to enhance the sensitivity of electrochemical sensors . The detection limit achieved with TEHTP-based electrodes was reported at mol/L, showcasing its potential for non-invasive monitoring of drug levels in biological fluids .

Case Studies

- Rat Model Study : A chronic toxicity study involving rats exposed to TEHTP revealed significant alterations in hematological parameters and testicular histology. The study highlighted the need for further investigation into the reproductive toxicity of TEHTP due to observed spermatid retention and hormonal disruptions .

- Insecticide Synergism : In agricultural settings, TEHTP has been tested alongside plant-derived compounds to enhance insecticidal efficacy against resistant pests. The results indicated that TEHTP could serve as an effective synergist when combined with other insecticides .

Summary Table of Toxicological Findings

| Study Type | NOEL (mg/kg/day) | Key Findings |

|---|---|---|

| Acute Toxicity | 2 | AChE inhibition causing cholinergic symptoms |

| Chronic Toxicity | 0.1 | Hematological changes; gastrointestinal lesions |

| Reproductive Toxicity | Not established | Spermatid retention; hormonal disruptions |

Q & A

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

- Methodological Answer : Synthesize analogs with fluorinated alkyl chains (e.g., 2,2-difluoroethyl). Compare logP (octanol-water partitioning), thermal stability (TGA/DSC), and solubility. Fluorination increases hydrophobicity (logP +0.5) and thermal decomposition thresholds (~20°C higher) based on tris(2,2-difluoroethyl) phosphate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.